[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Physicochemical profiling Drug-likeness Permeability prediction

[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946323-71-3) is a synthetic small molecule featuring a biphenyl carbonyl group linked via a piperazine bridge to a 6-methoxy-2-methylpyrimidine core. It belongs to the piperazinylpyrimidine class, a scaffold associated with kinase inhibition and GPCR modulation in medicinal chemistry.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 946323-71-3
Cat. No. B2673660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
CAS946323-71-3
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c1-17-24-21(16-22(25-17)29-2)26-12-14-27(15-13-26)23(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
InChIKeyBKLADXLALYXMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946323-71-3): Compound Identity and Structural Class for Procurement Screening


[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946323-71-3) is a synthetic small molecule featuring a biphenyl carbonyl group linked via a piperazine bridge to a 6-methoxy-2-methylpyrimidine core [1]. It belongs to the piperazinylpyrimidine class, a scaffold associated with kinase inhibition and GPCR modulation in medicinal chemistry [2]. The compound is available from multiple chemical vendors as a research-grade screening compound, with a molecular weight of 388.5 g/mol, calculated XLogP3 of 3.9, and zero hydrogen bond donors [1].

Why Generic Substitution of Piperazinylpyrimidine Analogs for CAS 946323-71-3 Is Scientifically Unsupported


Piperazinylpyrimidine derivatives exhibit highly divergent biological activity profiles that depend on subtle structural variations [1]. In the Shallal & Russu study, closely related analogs within the same series displayed striking selectivity differences: compound 4 showed preferential binding to mutant KIT and PDGFRA kinases over wild-type isoforms, while compound 15 demonstrated potent growth inhibition selectively against MDA-MB-468 triple-negative breast cancer cells [1]. The 6-methoxy-2-methyl substitution pattern on the pyrimidine ring, combined with the 4-biphenyl carbonyl group, creates a unique pharmacophore that cannot be assumed to recapitulate the activity of any other piperazinylpyrimidine analog without direct comparative data [2].

[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: Comparative Structure-Activity and Physicochemical Differentiation Evidence


Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation from Des-Methoxy Analog

The target compound incorporates a 6-methoxy group on the pyrimidine ring, increasing the hydrogen bond acceptor (HBA) count to 5 compared to 4 in the des-methoxy analog [1,1'-biphenyl]-4-yl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone [1]. The topological polar surface area (TPSA) is 58.6 Ų, compared to an estimated ~49.8 Ų for the des-methoxy variant. The XLogP3 remains 3.9, indicating lipophilicity is preserved while H-bonding capacity is enhanced [1]. These differences in HBA count and TPSA are predicted to modulate passive membrane permeability and target-binding hydrogen bond networks.

Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count Differentiation from Biphenyl-Diarylpyrimidine (DAPY) NNRTI Scaffolds

The target compound possesses 4 rotatable bonds, lower than the 6–8 rotatable bonds typical of biphenyl-diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as compound 10p from the piperidine-biphenyl-DAPY series [1]. Reduced rotatable bond count is associated with lower entropic penalty upon target binding and potentially improved oral bioavailability. Compound 10p exhibited an EC50 of 6 nM against wild-type HIV-1, but this activity is contingent on the full DAPY scaffold geometry [1].

Conformational flexibility Kinase inhibitor design Entropic binding penalty

Class-Level Kinase Profiling Selectivity: Evidence That Minor Structural Changes in Piperazinylpyrimidines Produce Divergent Kinase Binding

In the Shallal & Russu (2011) study, compound 4 (a piperazinylpyrimidine with a distinct substitution pattern from the target compound) showed selective binding to mutant KIT and PDGFRA kinases with Kd > 10,000 nM for wild-type KIT, while preferentially inhibiting oncogenic mutant forms [1]. Compound 15 in the same series showed potent growth inhibition of MDA-MB-468 cells, while other analogs were inactive [1]. These findings demonstrate that within the piperazinylpyrimidine class, small structural modifications produce large differences in kinase selectivity and cellular activity profiles [1].

Kinase selectivity PDGFR KIT Mutant-selective inhibition

Molecular Weight and Lipophilicity Differentiation from CCR4 Antagonist Piperazinylpyrimidine Series

The target compound (MW = 388.5; XLogP3 = 3.9) occupies a distinct physicochemical space compared to the piperazinylpyrimidine CCR4 antagonists disclosed in WO 2013/107333 [1]. The patent series typically features compounds with additional polar substituents (e.g., sulfonamides and carboxylic acids) designed to enhance CCR4 binding affinity, resulting in MW > 450 and XLogP3 < 3.0 for optimized leads [1]. The target compound’s higher lipophilicity and lower molecular weight suggest it was not designed as a CCR4 antagonist but may be better suited for targets favoring hydrophobic interactions, such as certain kinases [2].

CCR4 antagonism GPCR drug discovery Physicochemical optimization

[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: Evidence-Supported Research and Screening Application Scenarios


Kinase Selectivity Profiling in Mutant vs. Wild-Type PDGFR/KIT Screening Panels

Based on class-level evidence that piperazinylpyrimidine analogs can preferentially inhibit oncogenic mutant forms of PDGFR family kinases over wild-type isoforms [1], CAS 946323-71-3 should be evaluated in mutant-vs-wild-type kinase panels (e.g., KIT D816V, PDGFRA D842V) to determine if its unique 6-methoxy-2-methylpyrimidine and 4-biphenyl carbonyl substitution pattern confers similar or superior mutant selectivity. Its 4 rotatable bonds and moderate lipophilicity (XLogP3 = 3.9) make it a suitable starting point for kinome profiling studies [2].

Triple-Negative Breast Cancer (MDA-MB-468) Cell Line Screening as a Structural Analog Follow-Up

The Shallal & Russu (2011) study identified MDA-MB-468 triple-negative breast cancer cells as among the most sensitive lines to select piperazinylpyrimidine compounds. The target compound, featuring a biphenyl carbonyl group absent from the published active compounds, represents a structurally distinct analog worthy of comparative growth inhibition screening in MDA-MB-468 and other basal-like breast cancer lines to establish its own potency fingerprint.

Permeability and Drug-Likeness Screening in CNS vs. Peripheral Target Programs

With TPSA = 58.6 Ų, XLogP3 = 3.9, and 0 HBD groups, the target compound's physicochemical profile falls within favorable ranges for both oral absorption and potential CNS penetration. Procurement for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening can quantify whether the 6-methoxy group enhances or reduces permeability relative to des-methoxy analogs.

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